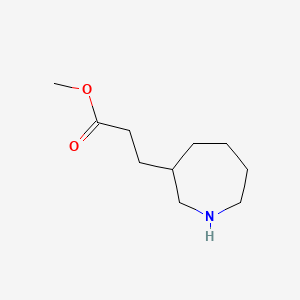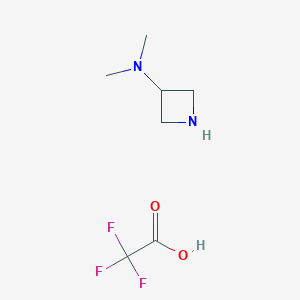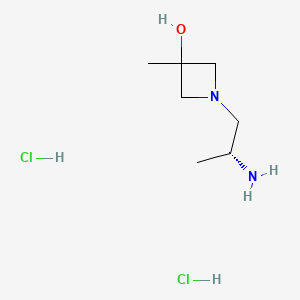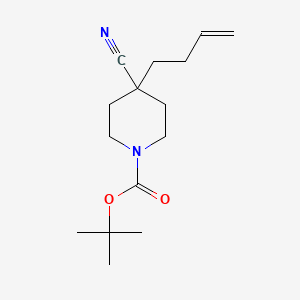
5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a tetrahydrofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and tetrahydrofuran.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction parameters and monitoring.
化学反应分析
Types of Reactions
5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Solvents: Solvents like ethanol, methanol, dichloromethane, and acetonitrile are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield pyrimidine-2,4-dione derivatives.
Reduction: Reduction can produce tetrahydrofuran-substituted pyrimidine derivatives.
Substitution: Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is studied for its interactions with biological targets and potential therapeutic effects.
作用机制
The mechanism of action of 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids.
Pathways: It can modulate biochemical pathways, leading to desired biological effects.
Binding Interactions: The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.
相似化合物的比较
Similar Compounds
- 5-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 5-Amino-1-((tetrahydrofuran-4-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 5-Amino-1-((tetrahydrofuran-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This unique structure can lead to different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
5-amino-1-(oxolan-3-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O3/c10-7-4-12(9(14)11-8(7)13)3-6-1-2-15-5-6/h4,6H,1-3,5,10H2,(H,11,13,14) |
InChI 键 |
YMEULDSOQBTQBV-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1CN2C=C(C(=O)NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)




![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)






